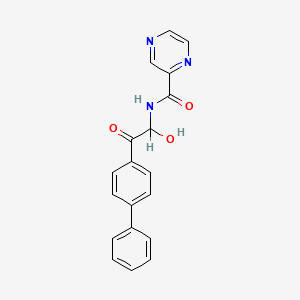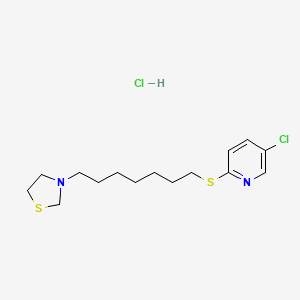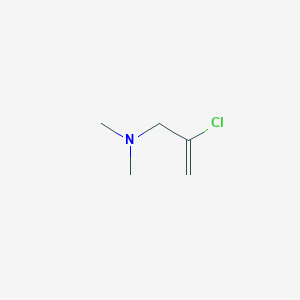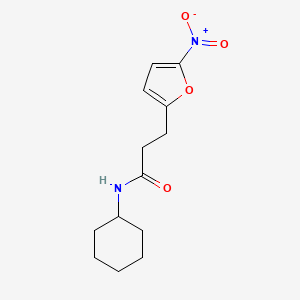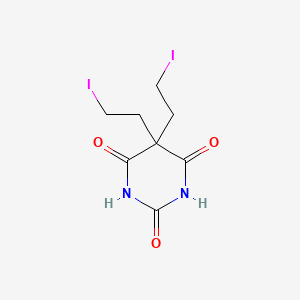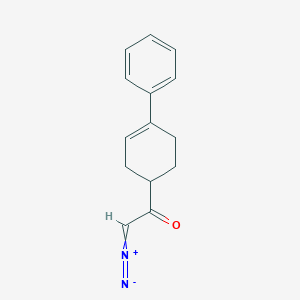
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is an organic compound featuring a diazo group attached to a cyclohexene ring with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can be achieved through a Diels-Alder reaction. This involves the reaction of a diene with a dienophile to form the cyclohexene ring. The diazo group can be introduced through diazo transfer reactions, where a carbon acid reacts with tosyl azide in the presence of a weak base like triethylamine or DBU .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures for handling diazo compounds, which can be explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diazo group into other functional groups.
Substitution: The diazo group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the diazo group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone involves the diazo group, which can act as a source of nitrogen gas upon decomposition. This can lead to the formation of reactive intermediates that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity.
Ethyl diazoacetate: Another diazo compound used in organic synthesis.
Diazirines: Compounds with a similar diazo group but different structural properties.
Uniqueness
2-Diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone is unique due to its specific structure, which combines a diazo group with a cyclohexene ring and a phenyl substituent.
Propiedades
Número CAS |
50464-38-5 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-diazo-1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H14N2O/c15-16-10-14(17)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-6,10,13H,7-9H2 |
Clave InChI |
AGMLLTCDIJQRIP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1C(=O)C=[N+]=[N-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
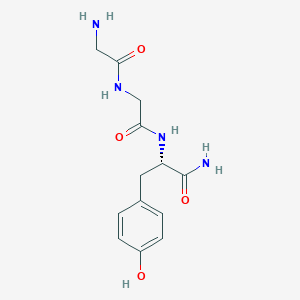
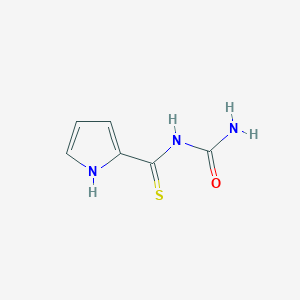
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
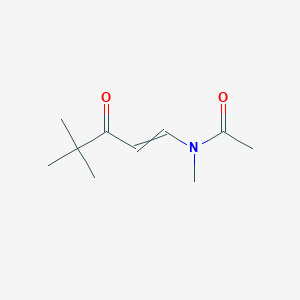
![(2S)-2-[(3,6,7-Trimethoxyphenanthren-9-yl)methyl]pyrrolidine](/img/structure/B14670316.png)
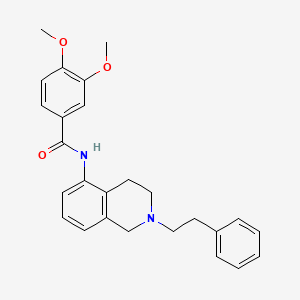
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
